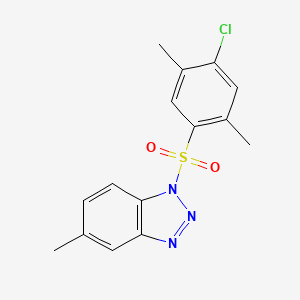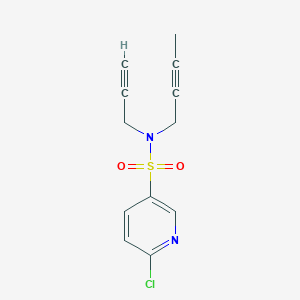
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure. This could include information on the types of bonds present, the shape of the molecule, and any notable structural features .Chemical Reactions Analysis
This would involve a detailed analysis of any known chemical reactions involving the compound. This could include information on how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties. This could include information on the compound’s melting and boiling points, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, as a sulfonamide derivative, can be utilized in various catalytic processes in organic synthesis. For example, Xiaojun Han (2010) demonstrated the use of similar sulfonamide structures in copper-catalyzed cross-coupling reactions, which are crucial for creating complex organic molecules (Han, 2010).
Antimicrobial Applications
Sulfonamides, including compounds similar to N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, have been explored for their antimicrobial properties. Fadda et al. (2016) synthesized novel functionalized N-sulfonates, demonstrating their potential in combating various microbial strains (Fadda, El-Mekawy, & AbdelAal, 2016).
Organic Synthesis and Drug Metabolism
The study of sulfonamide reactions, such as those involving N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, is significant in organic synthesis and drug metabolism. Wetzel and Jones (2020) explored electrically driven bond cleavage reactions of sulfonamides, which could be relevant for deprotection chemistry and drug metabolism studies (Wetzel & Jones, 2020).
Corrosion Inhibition
Sulfonamides like N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide can act as corrosion inhibitors. Sappani and Karthikeyan (2014) studied similar sulfonamides as potential inhibitors for mild steel corrosion, showcasing their utility in industrial applications (Sappani & Karthikeyan, 2014).
Antiviral Research
The exploration of sulfonamides for antiviral activity is another significant area. Chen et al. (2010) synthesized sulfonamide derivatives and evaluated their antiviral properties, indicating potential applications for N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide in this field (Chen et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-3-5-9-15(8-4-2)18(16,17)11-6-7-12(13)14-10-11/h2,6-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZEOXFHSBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

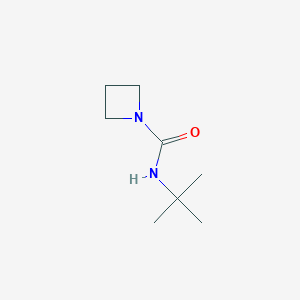
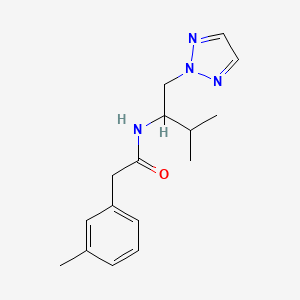


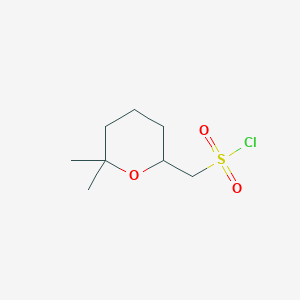
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)
methanesulfonamide](/img/structure/B2670268.png)

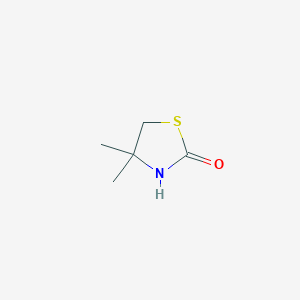
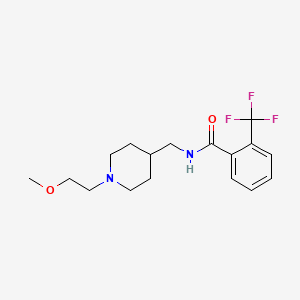
![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
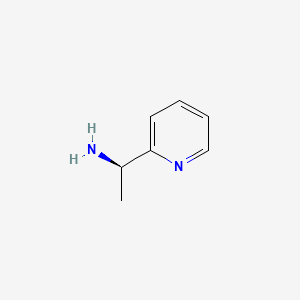
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
